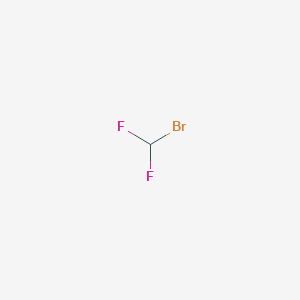

二溴二氟甲烷

描述

Synthesis Analysis

Bromodifluoromethane has been synthesized through different methods, including from dibromomethane by substitution of bromine with fluoride, showcasing automated synthesis and purification processes for high specific radioactivity products (Bergman et al., 2001). Another method involves the use of bromotrifluoromethane as a trifluoromethylating reagent in a visible-light-induced hydrotrifluoromethylation of alkenes and alkynes, highlighting its simplicity and abundance for organic synthesis applications (Ren, Zheng, & Zhang, 2018).

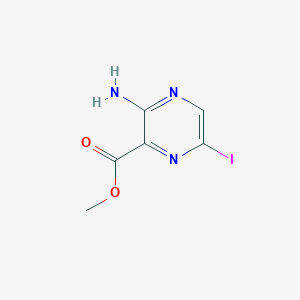

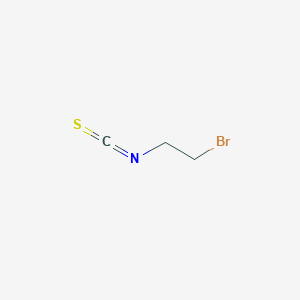

Molecular Structure Analysis

The molecular structure of bromofluoromethane has been analyzed through various spectroscopic methods. Studies on bromofluoromethane in gas-phase spectra have provided comprehensive data on fundamentals, overtones, and combination bands, contributing to a deeper understanding of its molecular structure and vibrational dynamics (Baldacci, Baldan, Gambi, & Stoppa, 2000).

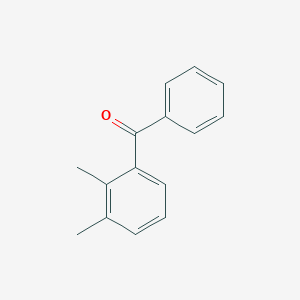

Chemical Reactions and Properties

Bromodifluoromethane participates in Friedel–Crafts-type alkylation through α-fluorocarbocations with activated aromatic compounds, leading to the synthesis of thioesters, benzophenones, and naturally occurring xanthone derivatives (Kuhakarn et al., 2011). This demonstrates its reactivity and utility in generating complex organic structures.

Physical Properties Analysis

The vibrational spectra and normal coordinates analysis of bromofluoromethane have been extensively studied, providing valuable insights into its physical properties. These analyses, conducted through infrared gas-phase spectra and rotational spectroscopy, have elucidated the molecule's structure and dynamics, offering a foundation for further exploration of its physical characteristics (Baldacci et al., 2000); (Puzzarini et al., 2007).

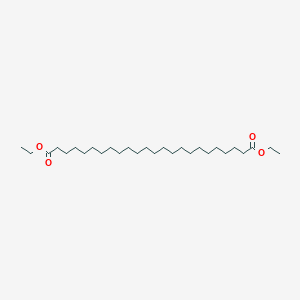

Chemical Properties Analysis

The exploration of bromodifluoromethane's chemical properties includes its application in generating difluorophenylsulfanylmethyl radical and difluoromethylene diradical synthons, signifying its role as a versatile building block in organic synthesis. These applications underline the potential of bromodifluoromethane in facilitating the synthesis of products containing a midchain CF2 group with manipulatable functionality (Reutrakul et al., 2004).

科学研究应用

金属光氧化还原催化: Bacauanu 等人(2018 年)报道了在金属光氧化还原催化中使用二溴二氟甲烷对芳基溴化物进行二氟甲基化。此方法利用二溴二氟甲烷作为二氟甲基自由基的有效来源,能够在温和条件下对多种芳基和杂芳基溴化物进行功能化 (Bacauanu 等人,2018)。

光谱分析: Ogata、Kuwano 和 Oe(1997 年)对二溴二氟甲烷的微波光谱进行了研究,提供了对其分子结构和核四极耦合常数的见解 (Ogata 等人,1997)。

热分解动力学: Cox 和 Simmons(1971 年)研究了二溴二氟甲烷的气相热分解,确定了主要的分解模式并提供了关键的动力学参数 (Cox 和 Simmons,1971)。

镍催化的二氟甲基化: Gao、He 和 Zhang(2019 年)描述了一种使用二溴二氟甲烷对(杂)芳基溴化物进行镍催化的二氟甲基化,突出了其效率和广泛的底物适用范围,这对于在药物化学中的应用具有重要意义 (Gao 等人,2019)。

红外光谱和从头算计算: Charmet 等人(2010 年)对二溴二氟甲烷的红外光谱进行了深入研究,并结合量子化学计算,分析了其结构和分子性质 (Charmet 等人,2010)。

光催化分解: Scaranto 等人(2013 年)通过红外光谱和 DFT 计算研究了二溴二氟甲烷在 TiO2 上的吸附,提供了对其与表面相互作用和光催化分解潜力的见解 (Scaranto 等人,2013)。

安全和危害

When handling Bromodifluoromethane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

未来方向

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp^2)–CF2H bond formation such as meta-selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

属性

IUPAC Name |

bromo(difluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrF2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCDJFHYVYUNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061740 | |

| Record name | Bromodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromodifluoromethane | |

CAS RN |

1511-62-2 | |

| Record name | Bromodifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1511-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001511622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bromodifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMODIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F4C2FIBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B75457.png)

![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)